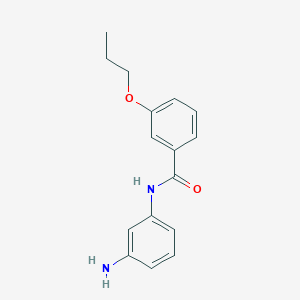

N-(3-Aminophenyl)-3-propoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Aminophenyl)-3-propoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group attached to a propoxybenzamide structure

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazopyridines, have been found to target a variety of anti-tubercular, anti-malarial, and anti-trypanosomal targets .

Mode of Action

brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition, and enoyl acyl reductase inhibition .

Biochemical Pathways

Result of Action

Related compounds have been found to have significant biological potential against a variety of pathogens .

Analyse Biochimique

Biochemical Properties

N-(3-Aminophenyl)-3-propoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with lysine-specific demethylase 1, an enzyme that regulates histone methylation . This interaction is crucial as it influences gene expression and cellular processes. The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by inhibiting or activating specific enzymes. For instance, its interaction with lysine-specific demethylase 1 results in the inhibition of the enzyme’s activity, leading to changes in histone methylation and gene expression . This compound may also interact with other proteins and enzymes, further influencing cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-3-propoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-aminophenol and 3-propoxybenzoic acid.

Amidation Reaction: The 3-aminophenol is reacted with 3-propoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines and alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines and alcohols.

Substitution: Halogenated or nitrated benzamide derivatives.

Applications De Recherche Scientifique

N-(3-Aminophenyl)-3-propoxybenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparaison Avec Des Composés Similaires

N-(3-Aminophenyl)benzamide: Lacks the propoxy group, which may affect its solubility and reactivity.

N-(4-Aminophenyl)-3-propoxybenzamide: The amino group is positioned differently, potentially altering its interaction with targets.

N-(3-Aminophenyl)-4-propoxybenzamide: The propoxy group is attached at a different position, influencing its chemical behavior.

Uniqueness: N-(3-Aminophenyl)-3-propoxybenzamide is unique due to the specific positioning of the aminophenyl and propoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Activité Biologique

N-(3-Aminophenyl)-3-propoxybenzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structural comparisons, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C16H18N2O2

Molecular Weight : 270.33 g/mol

The compound features an aminophenyl group linked to a propoxybenzamide moiety, which contributes to its biological interactions. The unique structure allows for various functional group interactions, making it a candidate for diverse pharmacological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

Table 1: Comparison of Biological Activities with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Promising | Ongoing research on mechanism of action |

| N-(4-Aminophenyl)-4-isobutoxybenzamide | High | Moderate | Different alkoxy substituent affects solubility |

| N-(2-Aminophenyl)-2-methoxybenzamide | Low | High | Methoxy group enhances biological activity |

While specific mechanisms for this compound are not fully elucidated, studies on structurally similar benzamide derivatives indicate that they may interact with key biological targets such as enzymes involved in cell proliferation and apoptosis pathways. For example, benzamide derivatives have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in cancer treatment strategies .

Case Studies

- Anticancer Studies : In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines. A study involving breast cancer cells indicated a significant reduction in cell viability at higher concentrations, suggesting dose-dependent activity.

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of this compound against common pathogens. Results indicated moderate activity against Gram-positive bacteria, with further optimization needed to enhance potency.

Synthesis Methods

This compound can be synthesized through various methods, typically involving the reaction of propoxybenzoic acid with aminophenyl derivatives under controlled conditions. The synthesis process emphasizes the importance of the functional groups present in determining the compound's biological activity.

Propriétés

IUPAC Name |

N-(3-aminophenyl)-3-propoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-9-20-15-8-3-5-12(10-15)16(19)18-14-7-4-6-13(17)11-14/h3-8,10-11H,2,9,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLJIHZERKTWKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.